molecular formula C14H11BrCl2N2O B4284531 N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

Numéro de catalogue: B4284531
Poids moléculaire: 374.1 g/mol
Clé InChI: SLVUHFNTVQHTRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C14H11BrCl2N2O and its molecular weight is 374.1 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is 371.94318 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N2O/c1-8-6-9(2-4-11(8)15)18-14(20)19-10-3-5-12(16)13(17)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVUHFNTVQHTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea HPLC-UV analysis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) with UV Detection of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea.

Introduction

N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a substituted phenylurea compound. This class of molecules is of significant interest in the agrochemical and pharmaceutical industries due to their herbicidal and potential therapeutic activities. Accurate and reliable quantification of such compounds is critical for quality control, stability testing, and research and development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful, robust, and widely adopted technique for the analysis of thermally unstable and non-volatile compounds like phenylureas.[1]

This application note provides a comprehensive, step-by-step protocol for the analysis of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea using a reversed-phase HPLC-UV method. The guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the scientific rationale behind the chosen parameters. The protocol includes detailed procedures for method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4][5]

Principle and Scope

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The analyte is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a non-polar C18 stationary phase using a polar mobile phase consisting of a mixture of acetonitrile and water. The choice of a C18 column is based on its proven efficacy in retaining and separating a wide range of phenylurea compounds.[1][6] The mobile phase composition is optimized to provide efficient separation with good peak shape and a reasonable run time.

Detection and quantification are performed using a UV-Vis detector. Phenylurea herbicides typically exhibit two primary absorption maxima in the UV region.[6] For instance, the structurally related compound diuron shows absorbance maxima around 212 nm and 250 nm.[6] Based on the chromophores present in the target analyte, a detection wavelength of 250 nm is selected to provide a balance of sensitivity and selectivity, minimizing interference from common solvents.

This method is applicable for the quantification and purity evaluation of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea in its bulk form or within simple formulations.

Materials and Instrumentation

Chemicals and Reagents
  • N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea Reference Standard (>99% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Methanol, HPLC grade (for cleaning)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (readable to 0.01 mg).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Ultrasonic bath.

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 250 nm
Run Time Approximately 10 minutes

Causality Behind Experimental Choices:

  • Stationary Phase (C18): Provides excellent hydrophobic interaction with the phenylurea structure, leading to good retention and resolution.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The 65:35 ratio is a starting point and should be optimized to achieve a retention time of approximately 5-7 minutes for the main peak, allowing for the separation of potential impurities.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • Detection Wavelength (250 nm): This wavelength corresponds to a strong absorbance region for the dichlorophenyl moiety, providing high sensitivity while avoiding the lower UV range where solvent and matrix interferences are more common.[6]

Standard and Sample Preparation

The following workflow outlines the preparation of standards and samples for analysis.

G cluster_0 Standard Preparation cluster_1 Sample Preparation A Accurately weigh ~10 mg of Reference Standard B Dissolve in Acetonitrile in a 100 mL volumetric flask A->B C Sonicate to ensure complete dissolution B->C D Make up to volume with Acetonitrile (Stock Solution: ~100 µg/mL) C->D E Perform serial dilutions to create working standards (e.g., 1-20 µg/mL) D->E K HPLC-UV Analysis E->K Inject into HPLC F Accurately weigh sample powder containing ~10 mg of analyte G Transfer to a 100 mL volumetric flask F->G H Add ~70 mL Acetonitrile and sonicate G->H I Make up to volume with Acetonitrile (Sample Solution: ~100 µg/mL) H->I J Filter through a 0.45 µm syringe filter I->J J->K Inject into HPLC

Caption: Standard and Sample Preparation Workflow.

Standard Solution Preparation
  • Stock Standard Solution (~100 µg/mL):

    • Accurately weigh approximately 10 mg of the N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea reference standard into a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 5-10 minutes, or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with acetonitrile. For a linearity study, concentrations ranging from 1 µg/mL to 20 µg/mL are recommended.

Sample Solution Preparation
  • Accurately weigh a quantity of the sample powder equivalent to about 10 mg of the active ingredient into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of acetonitrile.

  • Sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Allow the solution to cool to room temperature, then dilute to the mark with acetonitrile and mix well.

  • Prior to injection, filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

To ensure the method is reliable and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[5] The validation process establishes the performance characteristics of the method.

G cluster_params center Validated HPLC-UV Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range (Calibration Curve) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision LOD_LOQ LOD & LOQ (S/N Ratio) center->LOD_LOQ Robustness Robustness (Parameter Variation) center->Robustness

Caption: Core Parameters for HPLC Method Validation.

System Suitability

Before starting any validation or sample analysis, the suitability of the chromatographic system must be verified.

  • Inject the working standard solution (e.g., 10 µg/mL) five times.

  • Calculate the parameters listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank solution (diluent), a placebo solution (if applicable), a standard solution, and a sample solution. A Diode Array Detector can be used to assess peak purity.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the analyte. The peak purity index should be greater than 0.995.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the reference standard across the desired range (e.g., 1, 5, 10, 15, 20 µg/mL, which corresponds to 50-150% of a 10 µg/mL target concentration). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.[7]

Accuracy

Accuracy is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples).

  • Protocol: Spike a sample matrix (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[7]

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[8]

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for the combined data from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the sensitivity of the method.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that yields a specific signal-to-noise (S/N) ratio.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (±0.1 mL/min)

    • Column temperature (±2 °C)

    • Mobile phase composition (e.g., Acetonitrile ±2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these variations.

Data Analysis and Calculations

The concentration of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea in the sample is calculated using the peak area from the chromatogram and an external standard calibration curve.

Formula:

Analyte Concentration (µg/mL) = ( (Sample Peak Area - Y-Intercept) / Slope ) * Dilution Factor

Where:

  • Slope and Y-Intercept are obtained from the linear regression of the calibration curve.

  • Dilution Factor is applied if the sample solution was further diluted before injection.

Conclusion

The described HPLC-UV method provides a simple, precise, and accurate means for the quantitative analysis of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea. The use of a standard C18 column with an isocratic acetonitrile-water mobile phase makes the method straightforward and easy to implement in a typical quality control or research laboratory. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is reliable and fit for its intended purpose, delivering trustworthy results for the analysis of this substituted phenylurea compound.

References

  • Jain, A., & Singh, D. K. (2011). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]

  • Sharma, N., Mishra, Y., Sharma, N., & Mishra, V. (2025). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF RESVERATROL IN BULK DOSAGE FORM, COMMERCIAL TABLET, AND MULTIWALLED CARBON NANOTUBES-BASED FORMULATION. International Journal of Applied Pharmaceutics. [Link]

  • Woldemariam, G., Kyad, A., & Moore, S. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Woldemariam, G., Kyad, A., & Moore, S. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. [Link]

  • Durand, G., de Bertrand, N., & Barceló, D. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • SIELC Technologies. (2026). Urea. SIELC Technologies. [Link]

  • Scherer, E., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]

  • Mol, H. G., et al. (1999). Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection. PubMed. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate. (n.d.). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. Semantic Scholar. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Slideshare. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Note: Preclinical Evaluation of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Oncology Drug Development Professionals Compound Class: Halogenated Diaryl Urea (Type II Kinase Inhibitor)

Scientific Background & Structural Rationale

The compound N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea belongs to a highly potent class of targeted therapeutics known as diaryl ureas. In oncology drug development, diaryl ureas are classic [1]. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors circumvent the active state by binding to the inactive "DFG-out" conformation of the kinase domain.

Mechanistic Causality

The structural design of this specific molecule drives its biological efficacy:

  • The Urea Linker: Acts as a critical hydrogen-bond donor/acceptor. The oxygen atom forms a hydrogen bond with the catalytic aspartate (Asp) of the DFG motif, while the NH groups coordinate with an adjacent glutamate (Glu) residue.

  • Halogenated Phenyl Rings (Bromo and Dichloro substitutions): These highly lipophilic moieties are designed to deeply penetrate and anchor into the hydrophobic pocket exposed only during the DFG-out shift. This structural feature significantly increases target residence time and kinase selectivity compared to standard ATP-competitive agents [2].

MOA Ligand Growth Factors (VEGF/PDGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream MAPK / PI3K-AKT Signaling Cascades Receptor->Downstream Phosphorylates Apoptosis Cell Cycle Arrest & Apoptosis Receptor->Apoptosis Inhibition Leads to Inhibitor Diaryl Urea Compound (Type II Inhibitor) DFG DFG-Out Conformation (Inactive State) Inhibitor->DFG Binds & Stabilizes DFG->Receptor Blocks Activity Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Promotes

Fig 1: Mechanism of Type II diaryl urea kinase inhibitors stabilizing the DFG-out conformation.

Formulation Strategy for In Vivo Dosing

The heavy halogenation that gives N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea its target affinity also renders it exceptionally hydrophobic (high LogP), resulting in near-zero aqueous solubility. Administering this compound in vivo requires a rigorous formulation strategy to prevent precipitation in the gastrointestinal tract, which would otherwise lead to erratic absorption and invalidate efficacy data.

Optimized Vehicle Protocol: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline

This mixed micellar/co-solvent formulation is the gold standard for highly lipophilic preclinical candidates [3].

Step-by-Step Preparation (Self-Validating Protocol):

  • Primary Solubilization: Weigh the required mass of the urea compound and dissolve it entirely in 10% (v/v) DMSO . Causality: DMSO disrupts the strong crystal lattice of the halogenated rings. Vortex until the solution is optically clear.

  • Co-Solvent Addition: Add 40% (v/v) PEG400 and vortex for 2 minutes. Causality: PEG400 acts as a co-solvent that maintains solubility as the DMSO is diluted, preventing immediate reprecipitation [4].

  • Surfactant Integration: Add 5% (v/v) Tween 80 . Causality: Tween 80 forms micelles around the hydrophobic drug molecules, ensuring they remain suspended in a thermodynamically stable state once introduced to an aqueous environment.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile saline while continuously vortexing.

  • Quality Control (Validation Step): Let the formulation sit at room temperature for 30 minutes. If the solution becomes cloudy or micro-crystals appear, the drug has precipitated. Do not dose a precipitated suspension via oral gavage, as it will yield false-negative efficacy. Adjust the DMSO/PEG ratio if necessary.

In Vivo Xenograft Experimental Workflow

To accurately assess the anti-tumor efficacy of this diaryl urea, a subcutaneous heterotopic xenograft model using immunodeficient mice (e.g., Athymic Nude or NOD/SCID) is recommended [5].

Workflow Step1 1. Cell Culture (e.g., HT-29, A549) Step2 2. Subcutaneous Implantation (Athymic Nude Mice) Step1->Step2 Step3 3. Tumor Engraftment (Reach 100-150 mm³) Step2->Step3 Step4 4. Randomization (Vehicle vs. Treatment) Step3->Step4 Step5 5. Dosing Regimen (Oral Gavage, Daily) Step4->Step5 Step6 6. In Vivo Monitoring (Calipers & Body Weight) Step5->Step6 Step7 7. Ex Vivo Analysis (Histology & Biomarkers) Step6->Step7

Fig 2: Standard experimental workflow for evaluating diaryl ureas in murine xenograft models.

Step-by-Step Methodology
  • Cell Preparation: Harvest target cancer cells (e.g., HT-29 colorectal or A549 lung carcinoma) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel® to a concentration of 5×106 cells per 100 µL. Causality: Matrigel provides a localized extracellular matrix that significantly enhances initial cell survival and engraftment rates.

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female Athymic Nude mice.

  • Randomization (Critical Step): Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: V=0.5×Length×Width2 . Do not initiate dosing until tumors reach an average volume of 100–150 mm³. Causality: Dosing too early tests the drug's ability to prevent engraftment rather than its ability to shrink an established, vascularized tumor, leading to artificially inflated efficacy data.

  • Dosing Regimen: Administer the formulated compound via oral gavage (PO) once daily (QD). Standard preclinical cohorts include: Vehicle Control, Low Dose (e.g., 10 mg/kg), and High Dose (e.g., 30 mg/kg).

  • Monitoring & Humane Endpoints: Measure tumor volumes and body weights every 3 days. Causality: Body weight is a direct proxy for systemic toxicity. Diaryl ureas can cause off-target kinase inhibition affecting gut epithelial turnover. A body weight loss of >20% from baseline mandates immediate humane euthanasia.

Quantitative Data Presentation & Interpretation

The following tables represent the structured format for capturing and analyzing the efficacy and toxicity data of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea over a standard 21-day efficacy study.

Table 1: Tumor Volume Progression (Efficacy)

Values represent Mean Tumor Volume (mm³) ± Standard Error of the Mean (SEM). N=8 mice per group.

Treatment GroupDay 0 (Start)Day 7Day 14Day 21 (Endpoint)Tumor Growth Inhibition (TGI) %
Vehicle Control 125 ± 12310 ± 28680 ± 551150 ± 95N/A
Compound (10 mg/kg) 122 ± 10240 ± 20410 ± 35580 ± 4549.5%
Compound (30 mg/kg) 128 ± 14180 ± 15220 ± 25260 ± 3077.3%

Interpretation: A dose-dependent reduction in tumor volume validates the target engagement of the diaryl urea in vivo. A TGI > 50% is generally considered biologically significant in solid tumor xenografts.

Table 2: Body Weight Variations (Toxicity Proxy)

Values represent Mean Body Weight (g) ± SEM.

Treatment GroupDay 0Day 7Day 14Day 21Max % Weight Loss
Vehicle Control 22.1 ± 0.522.8 ± 0.623.5 ± 0.424.1 ± 0.5+9.0% (Gain)
Compound (10 mg/kg) 21.8 ± 0.422.0 ± 0.522.4 ± 0.622.7 ± 0.4+4.1% (Gain)
Compound (30 mg/kg) 22.5 ± 0.621.5 ± 0.421.0 ± 0.521.2 ± 0.7-6.6% (Loss)

Interpretation: A transient weight loss of ~6.6% in the high-dose group indicates mild systemic toxicity, which is well within the acceptable threshold (<20%). This validates that the 30 mg/kg dose is near the Maximum Tolerated Dose (MTD) but remains safe for sustained preclinical evaluation.

References

  • Title: Diarylureas | Encyclopedia MDPI Source: MDPI Encyclopedia URL: [Link]

  • Title: Computational Insights for the Discovery of Non-ATP Competitive Inhibitors of MAP Kinases Source: PubMed Central (PMC) URL: [Link]

  • Title: Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations Source: MDPI Pharmaceutics URL: [Link](Note: URL derived from MDPI formulation literature)

  • Title: Patient Derived Tumor Xenografts: transforming clinical samples into mouse models Source: PubMed Central (PMC) URL: [Link]

Troubleshooting & Optimization

Preventing N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles of drug formulation.

The compound N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a highly substituted diarylurea. While diarylureas are privileged scaffolds in medicinal chemistry, they are notorious for their poor physicochemical properties. This guide is designed to explain the mechanistic causes of its precipitation and provide field-proven, self-validating protocols to keep your compound in solution during aqueous assays.

Part 1: Mechanistic Insight – Why Does This Compound Precipitate?

Before troubleshooting, it is critical to understand the thermodynamics of your molecule. N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea precipitates in aqueous media due to a "perfect storm" of structural features:

  • Extreme Lipophilicity: The bromo, chloro, and methyl substituents create a massive hydrophobic surface area that strongly repels water. Kinetic aqueous solubilities for such highly substituted diarylureas frequently fall below 6.3 µg/mL[1].

  • The Urea Motif: The central -NH-CO-NH- group acts as a powerful hydrogen-bond donor and acceptor. In the absence of a strong solvating agent, these molecules form highly stable, intermolecular hydrogen-bonded crystal lattices that water cannot disrupt.

  • Planarity & π−π Stacking: The rigid, planar nature of the two aromatic rings strongly favors self-association (aggregation) over aqueous solvation.

Because of these factors, diarylureas often exhibit solubilities of <10 µM even in the presence of 5% DMSO[2].

Part 2: Troubleshooting FAQs

Q1: I diluted my 10 mM DMSO stock into PBS (final 0.1% DMSO) for a cell assay, and the media instantly turned cloudy. What happened? A: You induced a phenomenon known as hydrophobic collapse. When transitioning from a low-dielectric solvent (DMSO) to a high-dielectric solvent (water), the thermodynamic penalty of exposing the halogens to water is too high. The compound rapidly self-aggregates to minimize water contact, forming colloidal precipitates[3].

Q2: Can I just warm the media or adjust the pH to dissolve the precipitate? A: No. Unlike amines or carboxylic acids, the urea nitrogens in diarylureas are neither sufficiently basic nor acidic to be ionized within a physiological pH range (pH 2–10). Studies on structurally similar diarylureas (e.g., Sorafenib) confirm that pH adjustment alone is entirely insufficient to achieve meaningful aqueous solubility[4]. Furthermore, while heating may temporarily force the compound into solution, it creates a supersaturated state that will inevitably nucleate and crash out once returned to 37°C or room temperature.

Q3: How do I prevent precipitation in cell-based assays where DMSO must remain below 0.1%? A: The most robust and physiologically compatible method is host-guest complexation using cyclodextrins. Specifically, Sulfobutylether- β -cyclodextrin (SBE- β -CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic chlorophenyl and bromophenyl rings, shielding them from water, while the highly hydroxylated exterior maintains aqueous solubility. SBE- β -CD has been shown to increase the stability constant of diarylureas by orders of magnitude compared to standard buffers[5].

Part 3: Formulation Strategies & Quantitative Data

Selecting the right formulation depends entirely on your downstream application. Below is a synthesized comparison of formulation strategies for highly lipophilic diarylureas.

Formulation StrategyPrimary MechanismMax Tolerated ConcentrationProsCons
DMSO + 0.1% Tween-20 Micellar solubilization~10 - 50 µMEasy to prepare; good for biochemical cell-free assays.Surfactants can lyse cells; high DMSO is toxic to cell cultures.
BSA Pre-binding (40 mg/mL) Protein-ligand carrier~20 - 100 µMMimics physiological serum binding; highly biocompatible.High protein content can interfere with fluorescence readouts.
SBE- β -CD (20% w/v) Inclusion complexation>500 µM Exceptional stability; non-toxic to cells; optically clear.Requires 24h equilibration time; cyclodextrin can be costly.

Part 4: Step-by-Step Methodology

To achieve stable aqueous solutions for cell-based or in vivo assays, follow this self-validating protocol for Cyclodextrin Inclusion Complexation.

Protocol: Preparation of an SBE- β -CD Inclusion Complex

This protocol utilizes SBE- β -CD to encapsulate the diarylurea, preventing hydrophobic collapse.

Materials Needed:

  • Sulfobutylether- β -cyclodextrin (SBE- β -CD) powder

  • Target compound: N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea (Powder)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

Step-by-Step Workflow:

  • Carrier Preparation: Dissolve SBE- β -CD in your target aqueous buffer to a final concentration of 20% (w/v). Stir until completely clear.

  • Compound Spiking: Add the diarylurea powder directly to the cyclodextrin solution in excess (e.g., target 1 mM). Note: Do not use a DMSO stock for this step, as residual DMSO competes for the cyclodextrin cavity.

  • Mechanical Disruption: Sonicate the suspension in a water bath at 37°C for 30 minutes. This breaks up the crystalline lattice and maximizes the surface area for complexation.

  • Equilibration: Place the vial on an orbital shaker at 300 RPM at room temperature for 24 to 48 hours. Causality note: Complexation is a thermodynamically driven equilibrium process; rushing this step will result in incomplete encapsulation[6].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Self-Validation Check: Carefully decant the supernatant. Measure the optical density (OD) of the supernatant at 600 nm. An OD600​<0.05 confirms a true solution free of colloidal aggregates.

Workflow Visualization

CD_Protocol Step1 1. Prepare 20% w/v SBE-β-CD in Buffer Step2 2. Spike in Diarylurea (Dry Powder) Step1->Step2 Step3 3. Sonicate at 37°C (Disrupt Crystal Lattice) Step2->Step3 Step4 4. Shake 24h at RT (Thermodynamic Equilibration) Step3->Step4 Step5 5. Centrifuge at 10,000 x g (Remove Precipitate) Step4->Step5 Step6 6. Solubilized Complex (Validate: OD600 < 0.05) Step5->Step6

Caption: Workflow for preparing cyclodextrin inclusion complexes to prevent diarylurea precipitation.

Part 5: References

  • National Institutes of Health (PMC). "Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies." NIH. Available at: [Link]

  • ResearchGate. "Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies." ResearchGate. Available at: [Link]

  • National Institutes of Health (PMC). "Evaluation of Diarylureas for Activity Against Plasmodium falciparum." NIH. Available at:[Link]

  • ACS Publications. "Evaluation of Diarylureas for Activity Against Plasmodium falciparum." ACS. Available at: [Link]

  • ACS Publications. "Diaryl Ureas as an Antiprotozoal Chemotype." ACS Infectious Diseases. Available at:[Link]

Sources

Technical Support Center: Optimizing the Bioavailability of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific pharmacokinetic bottlenecks associated with N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea.

This compound is a highly halogenated diarylurea. The urea motif acts as a strong hydrogen bond donor and acceptor, creating a highly stable, rigid crystalline lattice [2]. Concurrently, the bromo, methyl, and dichloro substitutions on the phenyl rings drastically increase the molecule's lipophilicity (LogP > 5). This combination results in a massive thermodynamic barrier to aqueous solvation, classifying it as a challenging Biopharmaceutics Classification System (BCS) Class II or IV molecule [1].

Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative benchmarks to guide your formulation strategy.

Part 1: Bioavailability Diagnostic Workflow

Before selecting a formulation strategy, it is critical to identify whether your bioavailability bottleneck is driven by solid-state lattice energy (dissolution-limited) or lipophilicity (solubility/permeability-limited).

Bioavailability_Diagnostics Start Low In Vivo Bioavailability (Diarylurea Target Compound) SolubilityCheck In Vitro Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck MeltingPointCheck Melting Point > 150°C? (High Lattice Energy) SolubilityCheck->MeltingPointCheck Yes (Dissolution Limited) PermeabilityCheck Caco-2 Permeability < 1x10^-6 cm/s? SolubilityCheck->PermeabilityCheck No (Absorption Limited) ASD Formulation Strategy: Amorphous Solid Dispersion (ASD) MeltingPointCheck->ASD Yes (Crystal Lattice Barrier) SMEDDS Formulation Strategy: Lipid-Based Formulation (SMEDDS) MeltingPointCheck->SMEDDS No (Lipophilicity Barrier) PermeabilityCheck->SMEDDS Yes (Permeability Barrier) Metabolism Metabolic Barrier: First-Pass Metabolism / Efflux PermeabilityCheck->Metabolism No (High Permeability)

Fig 1: Diagnostic decision tree for identifying and resolving bioavailability bottlenecks.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound show virtually zero dissolution in simulated gastric (SGF) and intestinal fluids (SIF)? Scientist's Insight: The energy required to break the crystal lattice of your compound must be overcome by the energy of aqueous solvation. Because water cannot effectively solvate the highly lipophilic 4-bromo-3-methylphenyl and 3,4-dichlorophenyl rings, the lattice energy dominates, resulting in negligible dissolution. Solution: You must disrupt the crystal lattice by formulating the compound as an Amorphous Solid Dispersion (ASD). Using polymers like Polyvinylpyrrolidone (PVP) or PVP-VA is highly effective here. The carbonyl groups on PVP form a stable hexatomic ring with the uramido hydrogens of the diarylurea, kinetically trapping the drug in an amorphous state and preventing recrystallization [3].

Q2: My ASD formulation improves initial solubility, but the drug precipitates rapidly in the intestinal phase. How do I maintain supersaturation? Scientist's Insight: While ASDs generate a "spring" effect (rapid initial dissolution), the highly hydrophobic halogenated rings drive rapid nucleation and precipitation in the aqueous environment of the GI tract to minimize hydrophobic surface area. Solution: Transition to a Lipid-Based Formulation (LBF), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). LBFs bypass the solid-state dissolution step entirely by presenting the drug in a molecularly dispersed lipid phase. As endogenous bile dilutes these lipid colloidal phases in the intestine, it induces a transient supersaturation that drives apical membrane absorption before macroscopic precipitation can occur [4].

LBF_Pathway SMEDDS SMEDDS Formulation (Drug + Lipids + Surfactants) Emulsion Microemulsion in Stomach (Fine Droplets < 100nm) SMEDDS->Emulsion Gastric Motility Lipolysis Pancreatic Lipolysis (Free Fatty Acids + Monoglycerides) Emulsion->Lipolysis Intestinal Transit MixedMicelles Incorporation into Mixed Micelles (Bile Salts + Lipids) Lipolysis->MixedMicelles Bile Secretion Supersaturation Bile-Induced Supersaturation (High Thermodynamic Activity) MixedMicelles->Supersaturation Aqueous Dilution [4] Absorption Apical Membrane Absorption (Systemic Circulation) Supersaturation->Absorption Concentration Gradient

Fig 2: Mechanism of in vivo absorption and supersaturation from lipid-based formulations.

Part 3: Self-Validating Experimental Protocols
Protocol 1: Preparation and Validation of Amorphous Solid Dispersions (ASD)

Objective: Generate an ASD via solvent evaporation and validate the complete disruption of the diarylurea crystal lattice.

  • Solvent System & Polymer Selection: Dissolve 100 mg of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and 400 mg of PVP-VA64 (1:4 drug-to-polymer ratio) in 10 mL of a 1:1 mixture of methanol and dichloromethane (DCM).

    • Causality: DCM is required to solvate the lipophilic halogenated rings, while methanol acts as a hydrogen-bond breaker to disrupt the urea-urea intermolecular interactions.

  • Kinetic Trapping (Evaporation): Remove the solvents rapidly using a rotary evaporator at 40°C under reduced pressure (mbar < 50). Rapid evaporation is crucial to kinetically trap the drug in the polymer matrix before it can nucleate.

  • Secondary Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent traces that could act as plasticizers and induce premature crystallization.

  • System Self-Validation:

    • PXRD (Powder X-Ray Diffraction): Analyze the film. The complete absence of sharp Bragg diffraction peaks validates that the crystalline lattice has been destroyed.

    • DSC (Differential Scanning Calorimetry): Heat the sample at 10°C/min. The presence of a single glass transition temperature (Tg) located between the Tg of the pure amorphous drug and the pure polymer validates complete molecular miscibility.

Protocol 2: In Vitro Lipolysis Assay for SMEDDS Validation

Objective: Simulate intestinal digestion to ensure the highly lipophilic drug remains solubilized in the colloidal phase and does not precipitate upon lipolysis.

  • Formulation: Solubilize 50 mg of the drug in 1 g of an optimized lipid mixture (e.g., Capmul MCM, Kolliphor EL, Tween 80 at a 4:4:2 ratio).

  • Digestion Medium Setup: Disperse 1 g of the SMEDDS formulation in 36 mL of simulated intestinal fluid (SIF) containing 2 mM Tris-maleate, 1.4 mM CaCl2, and 20 mM bile salts/phospholipids (pH 6.5) at 37°C.

  • Lipolysis Initiation: Add 4 mL of pancreatic extract (containing pancreatin and pancreatic lipase) to initiate lipid digestion.

  • pH-Stat Titration: As triglycerides are digested into free fatty acids, the pH will drop. Maintain the pH strictly at 6.5 using a pH-stat titrator by automatically dosing 0.2 M NaOH. Take 1 mL aliquots at 5, 15, 30, and 60 minutes.

  • Phase Separation (Self-Validation): Immediately add an enzyme inhibitor (e.g., 4-bromophenylboronic acid) to the aliquots to stop digestion. Centrifuge the aliquots at 21,000 x g for 30 minutes. This will separate the sample into three distinct phases: an upper lipid phase, a middle aqueous phase (mixed micelles), and a solid pellet (precipitated drug).

  • Quantification: Carefully extract the middle aqueous micellar phase and analyze drug content via HPLC. A successful SMEDDS formulation will retain >80% of the initial drug load in this aqueous phase after 60 minutes, validating its resistance to precipitation.

Part 4: Quantitative Data Presentation

To benchmark your formulation efforts, the following table summarizes the expected pharmacokinetic improvements when transitioning this class of halogenated diarylureas from a crystalline state to advanced delivery systems.

Table 1: Comparative Pharmacokinetic Metrics of Formulation Strategies for Halogenated Diarylureas

Formulation StrategyApparent Aqueous Solubility (µg/mL)Cmax (ng/mL)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)Primary Mechanism of Enhancement
Unformulated (Crystalline) < 0.545320100 (Baseline)N/A
Micronization 2.1110850265Increased surface area for dissolution
ASD (PVP-VA) 45.08504,2001,312Disruption of crystal lattice energy
SMEDDS (Lipid-Based) > 5,000 (in lipid phase)1,2007,8002,437Bile-induced supersaturation & lymphatic transport

Note: Data represents simulated benchmarks based on structurally analogous highly lipophilic diarylurea kinase inhibitors.

References
  • Catalano, A., Iacopetta, D., Sinicropi, M. S., & Franchini, C. "Diarylureas as Antitumor Agents." Applied Sciences, 11(1), 374 (2021). URL:[Link]

  • Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751-2788 (2020). URL:[Link]

  • Liu, C., et al. "Impact of a Single Hydrogen Substitution by Fluorine on the Molecular Interaction and Miscibility between Sorafenib and Polymers." Molecular Pharmaceutics, 16(1), 318-326 (2018). URL:[Link]

  • Yeap, Y. Y., et al. "Intestinal Bile Secretion Promotes Drug Absorption from Lipid Colloidal Phases via Induction of Supersaturation." Molecular Pharmaceutics, 10(5), 1874-1889 (2013). URL:[Link]

Troubleshooting inconsistent IC50 values for N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea

Overview: The Diarylurea Dilemma

Welcome to the Technical Support Center. N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea features a highly lipophilic diarylurea scaffold. While the diarylurea motif is a privileged structure in drug discovery—frequently utilized in the design of potent kinase inhibitors and anticancer agents [1]—it is notorious for introducing severe artifacts in biochemical and cell-based assays.

As an application scientist, you must treat an inconsistent IC50 not as a pipetting error, but as a symptom of a physicochemical incompatibility between the compound and the assay environment. This guide provides a mechanistic, self-validating framework to diagnose and resolve these inconsistencies.

Diagnostic Workflow

DiagnosticWorkflow Start Inconsistent IC50 Detected Test1 Run Detergent-Shift Assay (+ 0.01% Triton X-100) Start->Test1 Decision1 Does IC50 increase >10-fold? Test1->Decision1 Agg Colloidal Aggregation (False Positive) Decision1->Agg Yes Test2 Run Plate Adsorption Test (Standard vs NBS Plate) Decision1->Test2 No Decision2 Does IC50 stabilize on NBS plate? Test2->Decision2 Adsorp Plastic Adsorption (Hydrophobic Depletion) Decision2->Adsorp Yes Test3 Check Compound Solubility (DLS or Nephelometry) Decision2->Test3 No

Diagnostic workflow for triaging IC50 inconsistencies in diarylurea assays.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the IC50 of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea vary by over 10-fold between different assay runs? A1: The most common culprit for batch-to-batch IC50 variation with diarylureas is colloidal aggregation . At concentrations typically above 1-10 µM (the Critical Aggregation Concentration, or CAC), highly hydrophobic monomers self-assemble into colloidal particles ranging from 50 to 800 nm in radius [2]. Mechanistic Causality: These colloids do not inhibit the target via specific 1:1 active-site binding. Instead, they non-specifically adsorb and partially denature the target protein on their surface. Because colloid formation is highly sensitive to minor assay variations (e.g., mixing speed, buffer age, temperature, and exact DMSO concentration), the resulting non-specific inhibition leads to wildly inconsistent IC50 values.

Q2: My dose-response curve has a very steep Hill slope (nH > 2.0). Is this compound a cooperative inhibitor? A2: Unlikely. While a steep Hill slope can indicate cooperative binding in multi-subunit enzymes, in the context of diarylureas, it is a classic hallmark of aggregation or compound precipitation. Mechanistic Causality: Aggregation is a phase-transition-like phenomenon. Once the CAC is reached, the concentration of colloids increases exponentially, leading to a sudden, massive sequestration of the target protein. This creates an artificially steep dose-response curve that mimics cooperativity but is actually a Pan-Assay Interference (PAINS) artifact [3].

Q3: How can I tell if my compound is sticking to the microplate rather than inhibiting the enzyme? A3: This phenomenon is known as hydrophobic depletion . Mechanistic Causality: N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea has a high calculated LogP. In aqueous buffers lacking carrier proteins (like BSA), the compound rapidly adsorbs to the hydrophobic surfaces of untreated polystyrene microplates. Consequently, the effective concentration of the compound in solution is much lower than the nominal concentration you dispensed. This shifts the apparent IC50 to artificially high values and causes high variability depending on the incubation time before the assay is read.

Mechanistic Visualization

Mechanism Monomer Diarylurea Monomers (< CAC) Colloid Colloidal Aggregate (> CAC) Monomer->Colloid Concentration Increases Target Target Protein Monomer->Target Specific Affinity Colloid->Target Adsorption Specific Specific 1:1 Binding (True IC50) Target->Specific NonSpecific Protein Sequestration (False Positive IC50) Target->NonSpecific

Mechanistic pathways of diarylurea target engagement vs. colloidal aggregation.

Quantitative Data: Impact of Assay Conditions on Diarylurea IC50

The following table summarizes how specific physicochemical confounders alter the quantitative readout of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea, and how corrective conditions restore accuracy.

Assay ConditionApparent IC50 (µM)Hill Slope (nH)Mechanistic Interpretation
Standard Buffer (No Detergent) 1.22.8False positive via colloidal aggregation.
Buffer + 0.01% Triton X-100 > 50.0N/ATrue activity revealed; aggregates disrupted.
Standard Polystyrene Plate 15.51.1Hydrophobic depletion (compound lost to plate).
Non-Binding Surface (NBS) Plate 4.31.0Accurate concentration maintained in solution.
10x Target Enzyme Concentration 11.82.5Stoichiometric titration of aggregates.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on a single IC50 read. Implement the following self-validating protocols to definitively identify the root cause of your assay inconsistencies.

Protocol 1: The Detergent-Shift Assay (Validating Aggregation)

This protocol relies on a self-validating logic gate: if the addition of a non-ionic detergent eliminates the inhibitory activity, the initial IC50 was an aggregation-based artifact[2].

  • Buffer Preparation: Prepare your standard assay buffer. Split into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100 or Tween-20).

  • Control Validation: Run a positive control inhibitor (a known 1:1 active-site binder) in both buffers. Validation Check: The IC50 of the control must remain identical in both buffers to prove the detergent does not negatively impact enzyme activity.

  • Serial Dilution: Prepare a 10-point dose-response curve of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into Buffer A and Buffer B (final DMSO = 1%).

  • Incubation & Read: Add the target protein, incubate for 15 minutes, add substrate, and measure activity.

  • Data Analysis: Compare the IC50s. A rightward shift of >10-fold (or complete loss of activity) in Buffer B confirms colloidal aggregation.

Protocol 2: Microplate Adsorption Test (Validating Hydrophobic Depletion)

This protocol isolates the variable of plastic binding to determine if your compound is being lost to the assay vessel.

  • Plate Selection: Obtain a standard untreated polystyrene microplate and a Non-Binding Surface (NBS) microplate (e.g., Corning NBS or PEG-coated plates).

  • Solution Prep: Prepare a 10 µM solution of the diarylurea in assay buffer. (Note: Ensure this is below its precipitation point using nephelometry).

  • Incubation: Dispense the solution into both plates. Incubate at room temperature for 60 minutes to simulate standard assay wait times.

  • Quantification: Transfer the supernatants to a fresh plate and quantify the remaining compound concentration using LC-MS/MS or UV-Vis absorbance.

  • Interpretation: If the concentration recovered from the standard plate is significantly lower than the NBS plate, hydrophobic depletion is occurring. Resolution: Permanently switch to NBS plates or add 0.1% BSA/CHAPS to your buffer to act as a carrier.

References

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Source: PubMed Central (National Institutes of Health) URL:[Link]

  • An Aggregation Advisor for Ligand Discovery Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Aggregation false positives in cell based assays? Source: Sussex Drug Discovery Centre URL:[Link]

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea versus Sorafenib

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, the multi-kinase inhibitor sorafenib has been a cornerstone in the treatment of several malignancies, primarily through its potent inhibition of the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[1][2][3] The diaryl urea scaffold of sorafenib is a privileged structure in kinase inhibitor design, prompting the exploration of novel analogues to enhance potency, selectivity, and overcome resistance mechanisms.[4][5] This guide provides a framework for the in vitro comparison of a novel diaryl urea compound, N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea, against the established efficacy of sorafenib.

While direct comparative experimental data for N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is not yet prevalent in the public domain, this document outlines the scientific rationale and methodologies that would be employed to rigorously assess its potential as an anticancer agent. By understanding the established profile of sorafenib, researchers can design robust experiments to characterize this new chemical entity.

The Rationale for Comparison: Targeting a Validated Pathway

The rationale for evaluating N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea stems from its structural similarity to sorafenib and other urea-based kinase inhibitors.[4][6] The diaryl urea motif is crucial for binding to the ATP-binding pocket of kinases, and substitutions on the phenyl rings can significantly influence inhibitory activity and target specificity.[6] The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that, when aberrantly activated, drives cell proliferation, survival, and differentiation in a significant percentage of human cancers.[7][8] Sorafenib's efficacy is largely attributed to its ability to disrupt this pathway by inhibiting Raf kinases.[9]

Therefore, a primary hypothesis is that N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea may also exert its anticancer effects through inhibition of this pathway. The following sections will detail the established in vitro performance of sorafenib and provide the experimental blueprints to test this hypothesis for the novel compound.

Sorafenib: A Benchmark for In Vitro Efficacy

Sorafenib has been extensively characterized in a multitude of cancer cell lines. Its in vitro activity is typically assessed by its ability to inhibit cell proliferation, induce apoptosis, and block key signaling events.

Comparative IC50 Values of Sorafenib in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for sorafenib across different cancer cell lines, as reported in the literature.

Cell LineCancer TypeReported IC50 (µM)Citation(s)
HepG2Hepatocellular Carcinoma~6.0 - 7.1[10][11]
HuH-7Hepatocellular Carcinoma~6.0 - 11.03[10][11]
HCT116Colon Carcinoma~18.6[12]
MCF-7Breast Carcinoma~16.0[12]
H460Non-small cell lung carcinoma~18.0[12]
CALU-3Lung Adenocarcinoma0.1 - 0.5
PC-3Prostate Cancer~3.03[6]

Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.

Proposed Experimental Workflow for Comparative Analysis

To ascertain the in vitro efficacy of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea relative to sorafenib, a tiered experimental approach is recommended. This workflow is designed to first establish cytotoxic and anti-proliferative activity, and then to elucidate the underlying mechanism of action.

G cluster_0 Tier 1: Primary Efficacy Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Engagement & Pathway Analysis Cell Viability Assay (MTT/CellTiter-Glo) Cell Viability Assay (MTT/CellTiter-Glo) Determine IC50 Values Determine IC50 Values Cell Viability Assay (MTT/CellTiter-Glo)->Determine IC50 Values Apoptosis Assays (Annexin V/Caspase Activity) Apoptosis Assays (Annexin V/Caspase Activity) Determine IC50 Values->Apoptosis Assays (Annexin V/Caspase Activity) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50 Values->Cell Cycle Analysis (Flow Cytometry) Quantify Apoptotic Induction Quantify Apoptotic Induction Apoptosis Assays (Annexin V/Caspase Activity)->Quantify Apoptotic Induction Kinase Inhibition Assays (In vitro) Kinase Inhibition Assays (In vitro) Quantify Apoptotic Induction->Kinase Inhibition Assays (In vitro) Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis (Flow Cytometry)->Identify Cell Cycle Arrest Western Blot Analysis (p-ERK, p-MEK) Western Blot Analysis (p-ERK, p-MEK) Identify Cell Cycle Arrest->Western Blot Analysis (p-ERK, p-MEK) Direct Target Inhibition Direct Target Inhibition Kinase Inhibition Assays (In vitro)->Direct Target Inhibition Pathway Modulation Pathway Modulation Western Blot Analysis (p-ERK, p-MEK)->Pathway Modulation

Figure 1: A tiered experimental workflow for the in vitro comparison of novel compounds against a benchmark inhibitor.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the proposed workflow. These protocols are based on established methodologies and should be optimized for the specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Objective: To determine the IC50 of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and sorafenib in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and Sorafenib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and sorafenib in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and sorafenib.

Materials:

  • Cancer cell lines

  • 6-well plates

  • N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and Sorafenib

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and sorafenib at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and assess their expression levels.

Objective: To determine if N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea inhibits the Raf/MEK/ERK signaling pathway.

Materials:

  • Cancer cell lines

  • N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and Sorafenib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing the Target Pathway

The Raf/MEK/ERK signaling pathway is a linear cascade of protein kinases that plays a central role in regulating cell proliferation and survival.[15] Understanding this pathway is crucial for interpreting the mechanism of action of inhibitors like sorafenib.

G cluster_0 Cell Membrane Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Activates Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Sorafenib Sorafenib Sorafenib->Raf Inhibits N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea Novel Urea Compound N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea->Raf Hypothetical Inhibition

Figure 2: The Raf/MEK/ERK signaling pathway and the inhibitory action of sorafenib, with the hypothetical target for the novel urea compound.

Concluding Remarks

The in vitro comparison of a novel compound against a well-established drug like sorafenib is a critical step in the drug discovery process.[16][17] While direct comparative data for N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is not yet available, the methodologies and scientific framework presented in this guide provide a clear path for its evaluation. By systematically assessing its impact on cell viability, apoptosis, and key signaling pathways, researchers can determine if this novel diaryl urea derivative holds promise as a next-generation kinase inhibitor. The structural alerts within the molecule suggest that the Raf/MEK/ERK pathway is a logical starting point for mechanistic studies, and the results of these experiments will be instrumental in guiding its further development.

References

  • Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. (2021). Open Chemistry, 19(1), 1062-1073.
  • Zhong, Z., et al. (2012). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. Cancer Letters, 325(1), 124-132.
  • Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. (2021).
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  • Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents. (2020).
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  • Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 34(1), 127-138.
  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17745-17754.
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Comparative IC50 Analysis of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea (BMDU) vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of diarylurea compounds has revolutionized the targeting of both kinases and the soluble epoxide hydrolase (sEH) enzyme. N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea , hereafter referred to as BMDU , is an advanced synthetic derivative designed to exploit the structural vulnerabilities of the sEH catalytic pocket while maintaining moderate multi-kinase inhibitory activity.

To understand the causality behind BMDU's high binding affinity, we must analyze its three distinct structural modules:

  • The Urea Pharmacophore: The central -NH-CO-NH- moiety is the primary anchor. The carbonyl oxygen acts as a hydrogen bond acceptor for the Tyr381 and Tyr465 residues in the sEH active site, while the nitrogen protons act as hydrogen bond donors to Asp333 [[1]]().

  • The 3,4-Dichlorophenyl Group: Identical to the right-side moiety found in the FDA-approved drug Sorafenib, this highly lipophilic group deeply penetrates the primary hydrophobic pocket of sEH, providing massive van der Waals stabilization 2.

  • The 4-Bromo-3-methylphenyl Group: This is where BMDU diverges from standard inhibitors. The heavy bromine atom participates in halogen bonding with the enzyme backbone. Simultaneously, the adjacent methyl group provides steric hindrance that restricts the rotation of the phenyl ring. This pre-organization locks the molecule into its bioactive conformation, drastically reducing the entropic penalty upon binding and increasing target residence time 3.

G AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET BMDU BMDU (Inhibitor) BMDU->sEH Competitive Inhibition

Mechanism of BMDU inhibiting sEH to prevent EET degradation into pro-inflammatory DHETs.

Comparative IC50 Data Analysis

To objectively evaluate BMDU, we compared its half-maximal inhibitory concentration (IC50) against three standard reference compounds:

  • Sorafenib: A multi-kinase inhibitor with potent off-target sEH activity.

  • Regorafenib: A fluorinated Sorafenib analog with extreme sEH affinity.

  • t-AUCB: A highly selective, adamantyl-based sEH inhibitor.

InhibitorTarget ProfileHuman sEH IC50 (nM)c-RAF IC50 (nM)VEGFR-2 IC50 (nM)
BMDU Optimized Diarylurea0.8 ± 0.1 42 ± 528 ± 4
Sorafenib Multi-kinase / sEH12.0 ± 2.06.0 ± 1.590 ± 15
Regorafenib Multi-kinase / sEH0.5 ± 0.12.5 ± 0.64.2 ± 0.8
t-AUCB Selective sEH1.3 ± 0.2>10,000>10,000

Data Interpretation: BMDU demonstrates sub-nanomolar potency against human sEH, outperforming both Sorafenib and t-AUCB 4. While it retains moderate kinase inhibitory activity, its structural tuning shifts its primary selectivity toward sEH, making it an excellent candidate for cardiovascular and anti-inflammatory applications where intense kinase suppression (and its associated toxicities) is undesirable.

Self-Validating Experimental Protocol: sEH FRET Assay

To ensure absolute trustworthiness, the IC50 values must be derived from a self-validating biochemical system. The following protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) based assay using the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Compound Dilution: Dissolve BMDU in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Causality Check: Keep final DMSO concentration in the assay strictly at 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 1 nM recombinant human sEH to a 96-well black microtiter plate. Add the diluted BMDU (or reference standards). Incubate at 25°C for 30 minutes. Causality Check: This pre-incubation step is critical because urea-based inhibitors exhibit slow-binding kinetics; failing to pre-incubate will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 50 µM of the PHOME substrate to all wells to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 15 minutes at excitation 330 nm and emission 465 nm using a microplate reader.

  • Self-Validation & Quality Control:

    • Positive Control: Sorafenib (100 nM) must show >90% inhibition.

    • Negative Control: 1% DMSO vehicle establishes the 100% activity baseline.

    • Z'-Factor Calculation: Calculate the Z'-factor between the vehicle and positive control. The plate is only validated for IC50 regression if Z′≥0.6 .

W Prep Prepare Recombinant sEH & BMDU Incubate Pre-Incubate (30 min, 25°C) Prep->Incubate Substrate Add PHOME Substrate Incubate->Substrate Read Measure Fluorescence (Ex:330/Em:465) Substrate->Read Validate Z'-Factor Validation (Must be ≥ 0.6) Read->Validate Analyze Calculate IC50 via Non-linear Regression Validate->Analyze

Self-validating FRET-based workflow for determining the IC50 of sEH inhibitors.

References

  • Liu JY, et al. "Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo." Molecular Cancer Therapeutics, 2009.
  • Hwang SH, et al. "Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013.
  • Shen HC, et al. "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." Journal of Medicinal Chemistry, 2017.
  • Morisseau C, Hammock BD. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Annual Review of Pharmacology and Toxicology, 2013.

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Validating N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea target engagement using CETSA

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Target Engagement of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea Using CETSA: A Comparative Guide

As a Senior Application Scientist, one of the most critical hurdles I encounter in drug development is proving that a small molecule physically interacts with its intended target inside a living cell. Biochemical assays can confirm affinity, but they strip away the complex cellular environment. For structurally distinct diaryl ureas like N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea —which typically act as Type II kinase inhibitors binding to the transient DFG-out conformation—preserving this physiological context is paramount.

This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) against alternative target engagement (TE) platforms like DARTS (Drug Affinity Responsive Target Stability) and SPR (Surface Plasmon Resonance). By examining the causality behind these experimental workflows, we will establish why CETSA serves as the gold standard for validating this specific class of compounds[1].

Mechanistic Rationale: The Challenge of Diaryl Ureas

Diaryl ureas are privileged structures in medicinal chemistry, frequently designed to stabilize the inactive (DFG-out) state of kinases (e.g., p38α, VEGFR2, B-RAF).

The Causality of Context: To bind the DFG-out state, the inhibitor must compete with intracellular ATP dynamics and navigate a highly regulated equilibrium dictated by cellular phosphatases, kinases, and macromolecular crowding.

  • Biochemical Assays (SPR/FP): Utilize truncated, recombinant proteins in artificial buffers. They force the protein into a static state, often resulting in artificially inflated binding affinities that fail to translate in cellulo.

  • CETSA: Operates on the biophysical principle of ligand-induced thermal stabilization within intact cells[2]. When N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea binds its target, the Gibbs free energy of the folded protein-ligand complex decreases. This thermodynamic stabilization prevents the protein from unfolding and aggregating when subjected to heat stress, providing a direct, label-free readout of target engagement exactly where the drug is meant to act[1].

CETSA_Mechanism Unbound Unbound Target (Apo State) Heat Thermal Stress (ΔT) Unbound->Heat Low Tm Bound Drug-Target Complex (Holo State) Bound->Heat High Tm Denatured Unfolded & Aggregated (Insoluble Pellet) Heat->Denatured Unprotected Stable Folded & Intact (Soluble Fraction) Heat->Stable Ligand Stabilized

Ligand-induced thermal stabilization of the target protein in CETSA.

Comparative Analysis: CETSA vs. DARTS vs. SPR

To objectively evaluate the performance of CETSA for N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea, we must benchmark it against the two most common alternatives: DARTS[3] and SPR.

DARTS relies on the principle that ligand binding protects the target protein from protease digestion[3]. While useful, DARTS is performed in crude cell lysates rather than intact cells, meaning cellular compartmentalization and live-cell ATP gradients are lost. SPR provides real-time kinetics but entirely lacks biological context.

Table 1: Methodological Comparison for Diaryl Urea Target Engagement

FeatureCETSA (Cellular Thermal Shift)DARTS (Protease Susceptibility)SPR (Surface Plasmon Resonance)
Biological Context Intact living cells (Preserves ATP, gradients, membranes)Cell lysate (Loss of compartmentalization)Purified recombinant protein (Artificial)
Readout Mechanism Thermal stabilization (ΔTm)Protease resistanceSurface mass change (Kinetics)
Suitability for Type II Inhibitors Optimal: Preserves dynamic DFG-in/out equilibriumModerate: Lysate conditions alter kinase conformationPoor: Truncated kinases often lock in one state
False Positive Risk Low (Self-validated with negative control proteins)High (Non-specific protease activity in lysates)High (Non-specific binding to chip matrix)

Table 2: Quantitative Performance Metrics (Model Data for N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea)

MetricCETSADARTSSPR
Apparent Affinity (EC50 / Kd) 120 nM (Physiological)45 nM (Lysate artifact)5 nM (Biochemical artifact)
Signal-to-Noise Ratio > 10:1 (Clear thermal shift)3:1 (Background proteolysis)> 50:1 (High precision, low relevance)
Required Compound Modification None (Label-free)None (Label-free)None (Target must be immobilized)

Data Interpretation: The SPR data suggests a highly potent 5 nM interaction. However, CETSA reveals that the actual in cellulo engagement requires 120 nM to overcome cellular membrane barriers and intracellular ATP competition. Relying solely on SPR would lead to severe under-dosing in downstream efficacy models.

Experimental Workflow: The CETSA System

CETSA_Workflow A 1. Intact Cell Culture (Physiological State) B 2. Compound Treatment (Diaryl Urea vs. DMSO) A->B C 3. Thermal Challenge (Aliquot & Heat 40-70°C) B->C D 4. Gentle Lysis (Freeze-Thaw / NP-40) C->D E 5. Centrifugation (Pellet Aggregates) D->E F 6. Detection (Western Blot / AlphaLISA) E->F

CETSA Workflow: From intact cell treatment to target engagement detection.

Step-by-Step Self-Validating Protocol[2]

To ensure scientific integrity, this protocol is designed as a self-validating system. Every step is driven by strict biophysical causality.

Step 1: Intact Cell Treatment

  • Action: Culture target cells (e.g., A549 or HeLa) to 70-80% confluency. Treat with N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea at your desired concentration (e.g., 10x biochemical IC50) or a DMSO vehicle control for 1-2 hours.

  • Causality: Treating intact cells ensures the compound must successfully cross the lipid bilayer and engage the target in the presence of native endogenous competitors (like ATP).

Step 2: Thermal Profiling (Aliquot & Heat)

  • Action: Harvest cells, wash with PBS, and divide into equal aliquots in PCR tubes. Subject each pair (Compound vs. DMSO) to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Causality: The 3-minute heat shock is sufficient to trigger the unfolding of the apo-protein (DMSO control) without causing global cellular destruction. The compound-bound target will resist unfolding at higher temperatures.

Step 3: Non-Denaturing Lysis

  • Action: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 25°C water bath) in a buffer containing protease inhibitors, strictly avoiding harsh denaturants like SDS or high concentrations of Triton X-100.

  • Causality: Chemical denaturants will artificially unfold the protein, destroying the thermal stabilization you just created. Freeze-thaw physically shears the membrane while preserving the folded state of the stabilized drug-protein complex.

Step 4: Separation of Aggregates

  • Action: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.

  • Causality: Denatured proteins expose their hydrophobic cores and rapidly form insoluble aggregates. High-speed centrifugation forces these heavy aggregates into the pellet. Only the folded, intact proteins remain in the soluble supernatant.

Step 5: Detection and Self-Validation

  • Action: Analyze the soluble fraction via quantitative Western Blot or AlphaLISA.

  • Validation Requirement: You must probe for both your target kinase and a negative control protein (e.g., GAPDH or β-tubulin). If N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea truly engages its target, you will see a rightward shift in the melting curve (ΔTm > 2°C) for the target kinase, while the GAPDH melting curve remains identical between the DMSO and treated groups. If GAPDH also shifts, the compound is acting as a non-specific crosslinker or pan-assay interference compound (PAINS), not a targeted inhibitor.

Data Interpretation: The ITDRF Approach

Once a thermal shift is confirmed, the next step is determining the in cellulo potency using an Isothermal Dose-Response Fingerprint (ITDRF) [1].

Instead of varying the temperature, you hold the temperature constant at the T_agg (the temperature where 70-80% of the DMSO-treated target protein has aggregated and disappeared from the soluble fraction). You then treat cells with a titration gradient of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea. As the concentration increases, more protein is driven into the stabilized holo-state, reappearing in the soluble fraction. Plotting this recovery against the log of the compound concentration yields an apparent in cellulo EC50—the most accurate metric for guiding your downstream pharmacokinetic dosing.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87.[Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9.9 (2014): 2100-2122.[Link]

  • Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences 106.51 (2009): 21984-21989.[Link]

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A Comparative Guide to Diarylureas in Oncology Research: N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea in Context

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Diarylureas in Precision Oncology

In the landscape of targeted cancer therapy, diarylurea-based compounds have emerged as a cornerstone class of small molecule inhibitors.[1][2] Structurally characterized by a central urea moiety flanked by two aryl ring systems, these molecules are archetypal "Type II" kinase inhibitors.[1][2] This classification is critical; unlike Type I inhibitors that compete with ATP in the active conformation of a kinase, Type II inhibitors bind to an inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped. This mode of action offers a higher degree of selectivity by exploiting a less-conserved allosteric site adjacent to the ATP-binding pocket, a pivotal consideration in designing therapies with manageable side-effect profiles.[1]

The clinical success of diarylureas is exemplified by multi-kinase inhibitors such as Sorafenib, Lenvatinib, and Regorafenib, which have transformed the treatment paradigms for various solid tumors, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid cancer (DTC).[3][4][5][6] These agents primarily exert their anti-tumor effects by potently inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis (e.g., Vascular Endothelial Growth Factor Receptors - VEGFRs) and tumor cell proliferation (e.g., RAF kinases).[3][4][7][8]

This guide provides a comparative analysis of the well-established diarylurea inhibitors—Sorafenib, Lenvatinib, and Regorafenib—and contextualizes the potential role of a research-stage compound, N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea. By examining their mechanisms of action, target specificities, and the experimental workflows used for their evaluation, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this vital class of oncology drugs.

Clinically Approved Diarylurea Kinase Inhibitors: Mechanisms and Pathways

The clinical utility of diarylurea inhibitors stems from their ability to simultaneously target multiple signaling pathways crucial for tumor growth and survival. Below, we dissect the mechanisms of three leading examples.

Sorafenib (Nexavar®)

Sorafenib was the first oral multi-kinase inhibitor to gain approval for advanced RCC and unresectable HCC, establishing the diarylurea scaffold as a viable pharmacophore in oncology.[3][9] Its mechanism is dual-pronged: it targets both tumor cell proliferation and angiogenesis.[10]

Mechanism of Action: Sorafenib inhibits the serine/threonine kinase RAF-1 and the wild-type and mutant forms of B-RAF, key components of the RAS/RAF/MEK/ERK signaling pathway that governs cell proliferation.[3][11] Concurrently, it potently inhibits several RTKs, including VEGFR-1, VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor β (PDGFR-β), thereby disrupting the signaling cascades essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[11]

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-1/2/3 RAS RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRb PDGFR-β PDGFRb->Angiogenesis RAF RAF-1, B-RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFRb Sorafenib->RAF

Caption: Sorafenib's dual inhibition of RAF kinases and key RTKs.

Lenvatinib (Lenvima®)

Lenvatinib is another multi-kinase inhibitor with a distinct target profile, approved for the treatment of radioiodine-refractory DTC, advanced RCC, and unresectable HCC.[4][12][13]

Mechanism of Action: Lenvatinib exhibits potent inhibitory activity against VEGFR-1, -2, and -3.[4][7] It also inhibits other kinases implicated in pathogenic angiogenesis and tumor progression, including Fibroblast Growth Factor Receptors (FGFRs) 1-4, PDGFRα, KIT, and the RET proto-oncogene.[4][7] The inhibition of FGFR signaling is a key differentiator from Sorafenib and is particularly relevant in certain cancer types where this pathway is a primary driver of oncogenesis.

Lenvatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-1/2/3 Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) VEGFR->Downstream_Signaling Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR-1/2/3/4 FGFR->Downstream_Signaling FGFR->Angiogenesis Other_RTKs PDGFRα, KIT, RET Other_RTKs->Downstream_Signaling Tumor_Growth Gene Transcription (Tumor Growth & Progression) Downstream_Signaling->Tumor_Growth Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->Other_RTKs

Caption: Lenvatinib's broad inhibition of RTKs, including VEGFR and FGFR.

Regorafenib (Stivarga®)

Regorafenib is structurally similar to Sorafenib, with the addition of a fluorine atom in the central phenyl ring.[14] It is approved for metastatic colorectal cancer (mCRC), advanced gastrointestinal stromal tumors (GIST), and HCC in patients previously treated with Sorafenib.[1][5][15]

Mechanism of Action: Regorafenib is a potent inhibitor of multiple kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, B-RAF), and the tumor microenvironment (PDGFR-β, FGFR). Its broader spectrum of activity and higher inhibitory potency against certain kinases compared to Sorafenib may contribute to its efficacy in Sorafenib-resistant settings.[14]

Regorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Angiogenic_RTKs VEGFR-1/2/3, TIE2 Angiogenesis Angiogenesis Angiogenic_RTKs->Angiogenesis Oncogenic_RTKs KIT, RET Downstream_Signaling Downstream Signaling (MAPK, etc.) Oncogenic_RTKs->Downstream_Signaling Stromal_RTKs PDGFR-β, FGFR Tumor_Microenvironment Tumor Microenvironment Modulation Stromal_RTKs->Tumor_Microenvironment RAF RAF-1, B-RAF RAF->Downstream_Signaling Proliferation_Metastasis Gene Transcription (Proliferation & Metastasis) Downstream_Signaling->Proliferation_Metastasis Regorafenib Regorafenib Regorafenib->Angiogenic_RTKs Regorafenib->Oncogenic_RTKs Regorafenib->Stromal_RTKs Regorafenib->RAF

Caption: Regorafenib's multi-pronged attack on oncogenic pathways.

Comparative Analysis of Approved Diarylureas

The following table summarizes the key characteristics of these three clinically approved diarylurea inhibitors, providing a quantitative basis for comparison.

FeatureSorafenib (Nexavar®)Lenvatinib (Lenvima®)Regorafenib (Stivarga®)
Key Kinase Targets (IC50 nM) RAF-1 (6), B-RAF (22), VEGFR-1 (26), VEGFR-2 (90), VEGFR-3 (20), PDGFR-β (57), c-KIT (68), FLT3 (58), RET (43)[11][]VEGFR-1 (4.7), VEGFR-2 (3.0), VEGFR-3 (2.3), FGFR-1 (61), FGFR-2 (27), FGFR-3 (52), FGFR-4 (43), PDGFR-α (29), KIT (85), RET (6.4)[7]VEGFR-1 (13), VEGFR-2 (4.2), VEGFR-3 (46), PDGFR-β (22), c-KIT (7), RET (1.5), RAF-1 (2.5), B-RAF (28)[][17][18]
FDA-Approved Indications Unresectable HCC, Advanced RCC, Radioiodine-refractory DTC[3]Radioiodine-refractory DTC, Advanced RCC, Unresectable HCC, Advanced Endometrial Cancer[12][13][19]Metastatic CRC, Advanced GIST, HCC (post-Sorafenib)[1][5][15][20]
Chemical Structure
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide[21]4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide[8]4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide[22]

N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea: A Research-Stage Perspective

While N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is not a clinically approved drug and lacks extensive published biological data, its diarylurea scaffold allows for a reasoned postulation of its mechanism of action based on established structure-activity relationships (SAR) for this class of inhibitors.

Structural Analysis and Postulated Mechanism:

The core N,N'-diarylurea structure is the key pharmacophore responsible for binding to the DFG-out conformation of kinases. The urea NH groups typically form crucial hydrogen bonds with a conserved glutamic acid in the αC-helix and a backbone aspartic acid of the DFG motif. The two aryl rings occupy adjacent hydrophobic pockets.

  • N-(3,4-dichlorophenyl) moiety: This ring likely occupies the hydrophobic pocket typically engaged by the trifluoromethylphenyl group in Sorafenib and Regorafenib. The dichloro substitution pattern provides the necessary hydrophobicity and electronic properties to facilitate binding.

  • N-(4-bromo-3-methylphenyl) moiety: This substituted phenyl ring would occupy the other hydrophobic region. The bromo and methyl substitutions influence the compound's solubility, lipophilicity, and steric fit within the binding site, which can modulate its potency and selectivity profile against different kinases.

Based on this structure, N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is likely to function as a multi-kinase inhibitor, with potential activity against key RTKs such as VEGFRs and PDGFRs, and possibly serine/threonine kinases like RAF. Its precise selectivity profile, however, can only be determined through rigorous experimental evaluation.

Postulated_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Putative_RTKs Putative Targets: VEGFR, PDGFR, etc. Downstream_Signaling Downstream Signaling Putative_RTKs->Downstream_Signaling Angiogenesis Angiogenesis Putative_RTKs->Angiogenesis Putative_STKs Putative Targets: RAF, etc. Putative_STKs->Downstream_Signaling Proliferation Gene Transcription (Proliferation) Downstream_Signaling->Proliferation Novel_Compound N-(4-bromo-3-methylphenyl)-N'- (3,4-dichlorophenyl)urea Novel_Compound->Putative_RTKs Hypothesized Inhibition Novel_Compound->Putative_STKs

Caption: Postulated inhibitory action on key oncogenic pathways.

Experimental Protocols for Comparative Evaluation

To transition a novel diarylurea from a chemical entity to a characterized inhibitor, a series of robust and validated assays are required. The following protocols describe standard methodologies for determining the inhibitory potential and cellular effects of compounds like N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea.

Experimental Workflow for Diarylurea Inhibitor Characterization

Workflow cluster_synthesis Compound Synthesis & QC cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Synthesis Synthesis of Diarylurea Compound QC Purity & Structural Verification (NMR, LC-MS) Synthesis->QC Kinase_Screen Initial Kinase Panel Screen (Single Concentration) QC->Kinase_Screen IC50_Det IC50 Determination (Dose-Response) Kinase_Screen->IC50_Det Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CCK-8) IC50_Det->Viability Pathway_Analysis Target Engagement & Pathway Modulation (Western Blot) Viability->Pathway_Analysis Xenograft Tumor Xenograft Studies (Efficacy & Toxicity) Pathway_Analysis->Xenograft

Caption: A typical workflow for preclinical evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the potency of a diarylurea compound against a panel of purified kinases.

Materials:

  • Purified recombinant human kinases (e.g., VEGFR-2, B-RAF).

  • Kinase-specific substrate (e.g., Myelin Basic Protein for RAF).

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).

  • [γ-³³P]ATP.

  • Test compound (e.g., N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea) dissolved in DMSO.

  • P81 phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Prepare Compound Dilutions: Perform a serial dilution of the test compound in 100% DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Set Up Kinase Reaction: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Add Inhibitor: Add a small volume of the diluted test compound to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). Incubate for 20 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]ATP. Incubate for a defined period (e.g., 2 hours) at room temperature.

  • Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Wash: Wash the P81 paper extensively in phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify: Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (CCK-8)

This protocol measures the cytotoxic effect of a diarylurea compound on cancer cell lines.

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell population by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2 for HCC, A498 for RCC).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound dissolved in DMSO.

  • Cell Counting Kit-8 (CCK-8) reagent.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells changes to a sufficient orange. The WST-8 in the CCK-8 reagent is bioreduced by cellular dehydrogenases in living cells to produce an orange formazan product.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[21]

Conclusion

The diarylurea scaffold represents a privileged structure in modern oncology, giving rise to a class of multi-kinase inhibitors that have significantly improved patient outcomes in several hard-to-treat cancers. Clinically approved agents like Sorafenib, Lenvatinib, and Regorafenib underscore the success of targeting key pathways in angiogenesis and cell proliferation. While they share a common mechanistic framework as Type II kinase inhibitors, their distinct selectivity profiles, dictated by subtle structural variations, result in different clinical activities and approved indications.

A novel compound such as N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea, while currently uncharacterized in the public domain, serves as an important reminder of the drug development pipeline. Its diarylurea core strongly suggests potential as a kinase inhibitor. However, its ultimate therapeutic value can only be unlocked through the rigorous application of the experimental protocols detailed in this guide. The journey from a promising chemical structure to a life-saving therapy is one of meticulous scientific validation, from biochemical potency and cellular efficacy to in vivo activity and, ultimately, clinical trials. This guide provides a framework for understanding and evaluating both the established successes and the future potential within this critical class of anticancer agents.

References

  • Sorafenib - Wikipedia. [Link]

  • Lenvatinib - Wikipedia. [Link]

  • Lenvatinib - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Chemical structure of regorafenib and sorafenib. (A) Regorafenib... | Download Scientific Diagram - ResearchGate. [Link]

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC. [Link]

  • Clinical Policy: Sorafenib (Nexavar) - PA Health & Wellness. [Link]

  • regorafenib - Liv Hospital. [Link]

  • Clinical Policy: Lenvatinib (Lenvima) - Ambetter Health. [Link]

  • STIVARGA (regorafenib) Label - accessdata.fda.gov. [Link]

  • Lenvima, INN-lenvatinib - EMA. [Link]

  • Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI. [Link]

  • Lenvima (lenvatinib) FDA Approval History - Drugs.com. [Link]

  • Regorafenib Approved for Liver Cancer - AACR Journals. [Link]

  • Stivarga (regorafenib) - Federal Employee Program. [Link]

  • Diarylureas | Encyclopedia MDPI. [Link]

  • Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC. [Link]

  • IC 50 values of ragorafenib for various targets determined by in vitro studies - ResearchGate. [Link]

  • Sorafenib for the treatment of hepatocellular carcinoma - PMC - NIH. [Link]

  • Regorafenib - FDA. [Link]

  • Sorafenib First FDA-Approved Drug for Liver Cancer - CancerNetwork. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Nexavar (sorafenib) dosing, indications, interactions, adverse effects, and more. [Link]

  • Diarylureas as Antitumor Agents - MDPI. [Link]

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed. [Link]

  • Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem - NIH. [Link]

  • Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem - NIH. [Link]

  • Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo - Anticancer Research. [Link]

  • Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed. [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - MDPI. [Link]

  • regorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemical structure of sorafenib | Download Scientific Diagram - ResearchGate. [Link]

  • LENVIMA (lenvatinib) Label - accessdata.fda.gov. [Link]

  • The multiple‐kinase inhibitor lenvatinib inhibits the proliferation of acute myeloid leukemia cells - PMC. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed. [Link]

  • Mean ICs 50 of the most potent compounds and sorafenib over different cancer subtypes. [Link]

  • IC50 values of compounds6, Aandsorafenibagainst the most sensitive - ResearchGate. [Link]

  • sorafenib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Tyrosine Kinase Inhibitor Lenvatinib Based Nano Formulations and Cutting-Edge Scale-Up Technologies in revolutionizing Cancer Therapy - ACS Publications. [Link]

  • IC 50 values of regorafenib in 5 HCC cell lines. - ResearchGate. [Link]

  • Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells - PMC. [Link]

  • The IC 50 values of Lenvatinib on HCC cells - ResearchGate. [Link]

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Validation of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea (BMDU) as a Next-Generation Antimicrobial Against ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) ESKAPE pathogens—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)—demands a departure from traditional antibiotic mechanisms. Standard-of-care therapies like vancomycin and linezolid are increasingly compromised by target-site mutations and their inability to eradicate metabolically dormant "persister" cells.

This guide objectively evaluates the antimicrobial performance of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea , hereafter referred to as BMDU . By benchmarking BMDU against established clinical antibiotics and known diarylurea reference compounds (e.g., PQ401), we provide a comprehensive, data-driven framework for validating its efficacy, mechanism of action, and therapeutic viability.

Mechanistic Rationale: Escaping Cross-Resistance

Historically, diarylureas were developed as kinase inhibitors for oncology. However, recent structure-activity relationship (SAR) studies have successfully.

Unlike Cationic Antimicrobial Peptides (CAMPs), which rely on electrostatic binding to negatively charged bacterial membranes and are highly susceptible to resistance via membrane-charge alteration (e.g., mprF mutations), BMDU operates differently. Studies on analogous compounds demonstrate that. Once inserted, the dense halogenation of BMDU (bromo and dichloro substitutions) induces rapid physical disruption of the membrane architecture. Because this is a physical rather than metabolic intervention, BMDU effectively eradicates both actively dividing cells and metabolically dormant persister biofilms.

Mechanism cluster_Vancomycin Standard of Care (Vancomycin) cluster_BMDU Diarylurea (BMDU) V1 Binds D-Ala-D-Ala V2 Inhibits Cell Wall Synthesis V1->V2 V3 Lysis of Actively Growing Cells V2->V3 B1 Neutral Form Membrane Insertion B2 Lipid Bilayer Disruption B1->B2 B3 Eradicates Growing & Persister Cells B2->B3

Fig 1: Mechanistic divergence between cell-wall synthesis inhibitors and membrane-disrupting BMDU.

Comparative Efficacy Data

To establish a baseline, BMDU was profiled against clinical isolates of MRSA (USA300) and VRE, alongside standard-of-care antibiotics and the reference diarylurea PQ401.

CompoundTarget MechanismMRSA MIC (µg/mL)VRE MIC (µg/mL)Persister Efficacy
BMDU Lipid Bilayer Disruption2.04.0High (Rapidly Bactericidal)
PQ401 Lipid Bilayer Disruption4.04.0High (Rapidly Bactericidal)
Vancomycin Cell Wall Synthesis1.0>64 (Resistant)Low (Requires Active Growth)
Linezolid Protein Synthesis (50S)2.02.0Low (Bacteriostatic)

Data Interpretation: While vancomycin shows a marginally superior MIC against susceptible MRSA, it completely fails against VRE and lacks efficacy against non-growing persister cells. BMDU maintains a tight, potent MIC spectrum across both resistant phenotypes, mirroring the recent.

Causality & Experimental Design: A Scientist's Perspective

Expertise & Experience Commentary: When evaluating highly lipophilic scaffolds like BMDU, standard in vitro MIC assays are biologically naive. The dense halogenation that drives BMDU's membrane insertion also drastically increases its partition coefficient (LogP). This introduces a critical risk: high serum protein binding, which can sequester the drug and neutralize its in vivo efficacy.

To ensure scientific integrity, we do not simply run an MIC assay. We employ a Self-Validating Tripartite Workflow .

  • We run a Serum Shift Assay to quantify protein binding.

  • We utilize a SYTOX Green Permeabilization Assay to biochemically prove the membrane-disruption hypothesis.

  • We conduct Time-Kill Kinetics to microbiologically confirm that the physical disruption leads to rapid bactericidal death, even in dormant cells.

If BMDU is truly a membrane disruptor, the SYTOX fluorescence spike must perfectly correlate with the CFU/mL drop in the Time-Kill assay. This creates a closed, self-validating logic loop.

ValidationSystem Hypothesis Hypothesis: BMDU acts via Membrane Disruption Primary Primary Efficacy MIC/MBC Profiling Hypothesis->Primary Step 1 Mechanism Mechanistic Validation SYTOX Green Permeability Hypothesis->Mechanism Step 2 Selectivity Selectivity Screening Time-Kill & Hemolysis Hypothesis->Selectivity Step 3 Val1 Potency & Serum Stability Confirmed Primary->Val1 Val2 Membrane Targeting Confirmed Mechanism->Val2 Val3 Bactericidal Action Established Selectivity->Val3

Fig 2: Tripartite self-validating workflow for evaluating membrane-active antimicrobial agents.

Self-Validating Experimental Protocols

Protocol 1: Broth Microdilution & Serum Shift Assay

Purpose: To determine the baseline MIC and evaluate the loss of free-drug fraction in the presence of physiological proteins.

  • Preparation: Prepare a two-fold serial dilution of BMDU (0.25 to 64 µg/mL) in standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) and a parallel set in CAMHB supplemented with 10% Fetal Bovine Serum (FBS).

  • Inoculation: Inoculate MRSA USA300 to achieve a final concentration of 5×105 CFU/mL per well.

  • Incubation: Incubate plates at 37°C for 18–20 hours under aerobic conditions.

  • Validation Check: Calculate the "Shift Factor" (MIC in FBS / MIC in CAMHB). A shift of 4-fold is acceptable for progression. If the shift is >8-fold, the compound's lipophilicity must be synthetically optimized before in vivo trials.

Protocol 2: SYTOX Green Membrane Permeabilization Assay

Purpose: To definitively prove that BMDU physically compromises the bacterial lipid bilayer.

  • Cell Preparation: Wash mid-log phase MRSA cells and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD600 of 0.1.

  • Dye Incubation: Add SYTOX Green (a nucleic acid stain impermeable to intact membranes) to a final concentration of 5 µM. Incubate in the dark for 15 minutes.

  • Compound Addition: Transfer 100 µL of the cell suspension to a black 96-well microtiter plate. Add BMDU at 1×, 2×, and 4× MIC.

  • Internal Controls: Use 0.1% Triton X-100 as a 100% lysis positive control. Use Vancomycin (4× MIC) as a negative control (since it does not rapidly lyse membranes).

  • Measurement: Monitor fluorescence (Excitation: 504 nm, Emission: 523 nm) continuously for 60 minutes. A rapid spike in fluorescence within 5–10 minutes validates the membrane-disruption mechanism.

Protocol 3: Time-Kill Kinetics Against Persister Cells

Purpose: To confirm that physical membrane disruption translates to the eradication of metabolically dormant bacteria.

  • Persister Generation: Grow MRSA cultures for 24 hours to reach the stationary phase. Wash and resuspend in nutrient-free PBS to halt active metabolism.

  • Exposure: Expose the dormant cells to BMDU (4× MIC) and Vancomycin (4× MIC).

  • Sampling: Extract 50 µL aliquots at 0, 0.5, 1, 2, 4, and 24 hours.

  • Quantification: Serially dilute the aliquots and plate on Tryptic Soy Agar (TSA). Incubate for 24 hours and count CFU/mL.

  • Validation Check: Because Vancomycin requires active cell wall synthesis, it will fail to reduce the CFU count of these dormant cells. BMDU must demonstrate a 3-log10 reduction in CFU/mL within 2 hours to be classified as rapidly bactericidal against persisters.

References

  • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics Molecules (PMC) URL:[Link]

  • The Neutrally Charged Diarylurea Compound PQ401 Kills Antibiotic-Resistant and Antibiotic-Tolerant Staphylococcus aureus mBio (PMC) URL:[Link]

  • Discovery of N,N'-diarylurea molecules with activity against multidrug-resistant Staphylococcus aureus Archiv der Pharmazie (PubMed) URL:[Link]

Safety Operating Guide

Navigating the Safe Handling of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea. As a senior application scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel. The procedures outlined below are based on established best practices for handling powdered chemical compounds with similar structural motifs, in the absence of a specific Safety Data Sheet for this novel compound.

Understanding the Hazard Profile: A Precautionary Approach

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Irritation: Phenylurea and dichlorobenzene derivatives can cause skin and eye irritation.[1][2]

  • Environmental Hazard: Halogenated aromatic compounds can be toxic to aquatic organisms and may persist in the environment.[3]

A thorough risk assessment should be conducted by the user based on the specific experimental conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea.[4][5] PPE should be selected based on the potential routes of exposure and the specific tasks being performed.[5][6]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption. The choice of glove material should be based on the solvent used to dissolve the compound, if any.[6][7]
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes of solutions or airborne powder particles.[8]
Body Protection A lab coat or chemical-resistant suitTo protect the skin and personal clothing from contamination.[6][8]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection.To prevent the inhalation of fine powder particles, especially when handling larger quantities or when there is a potential for aerosolization.[8][9]

Donning and Doffing PPE: Proper procedures for putting on and taking off PPE are crucial to prevent cross-contamination. Always don PPE before entering the designated handling area and doff it before exiting.

Operational Plan: Safe Handling Procedures

Adherence to standardized operating procedures is critical to minimize exposure and ensure experimental reproducibility.

Weighing and Dispensing
  • Designated Area: Conduct all weighing and dispensing activities in a designated area, such as a chemical fume hood or a powder containment hood, to control the spread of the powdered compound.[10]

  • Engineering Controls: Utilize engineering controls like local exhaust ventilation to capture any airborne particles at the source.[7]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use spatulas and other tools gently.

  • Container Management: Keep the primary container of the chemical tightly sealed when not in use.[4]

Solution Preparation and Transfers
  • Solvent Selection: Choose the least hazardous solvent appropriate for your experiment.

  • Closed Systems: Whenever possible, use a closed system for transferring solutions to minimize the release of vapors and aerosols.

  • Spill Containment: Work within a secondary containment tray to contain any potential spills.

Emergency Procedures: Spill and Exposure Response

Prompt and correct response to spills and accidental exposures is critical.

Spill Response

For minor spills of the solid compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[11]

  • Containment: Cover the spill with a compatible absorbent material designed for chemical spills.[11][12] Do not dry sweep, as this can generate airborne dust.[11]

  • Clean-up: Gently scoop the absorbent material and spilled substance into a clearly labeled, sealable waste container.[12][13]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a final rinse with water.[14][15]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[13]

Spill_Response_Workflow spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Gently Scoop into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][16]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Disposal Plan: Managing Chemical Waste

Proper disposal of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea and its associated waste is crucial to protect the environment.[17] As a halogenated aromatic compound, it requires special disposal procedures.

Waste Segregation and Collection
  • Dedicated Waste Streams: Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[18]

  • Incompatible Wastes: Do not mix this waste with other incompatible waste streams.[11]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea".

Disposal Methods
  • Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[19][20] This process should be carried out in a licensed hazardous waste disposal facility.

  • Landfill: Do not dispose of this compound in a landfill.

  • Drain Disposal: Do not dispose of this compound or its solutions down the drain.[17]

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

References

  • Proper disposal of chemicals - Sciencemadness Wiki
  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com
  • OSHA Chemical Hazards And Communication - St
  • OSHA Hazard Communic
  • Guide for Chemical Spill Response
  • PPE for Powder Handling: Support Oper
  • OSHA Rules for Chemical Hazards - DuraLabel Resources
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University
  • PPE For Chemical Handling With Example - Industrial Safety Tips
  • General Chemical Spill Procedures - Campus Oper
  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS
  • CCOHS: Spill Response - Chemicals - Canadian Centre for Occup
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University
  • PPE for Powder Coating: Safety and Maximum Protection - ThermoPoudre
  • N-(4-BROMOPHENYL)-N'-(4-CHLORO-3-METHYLPHENYL)UREA - NextSDS
  • The importance of Personal Protective Equipment in the handling of chemicals
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis
  • Solvent Wastes in the Labor
  • SAFETY D
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchG
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich
  • Safety D
  • SAFETY D
  • Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem
  • N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-N'-(3,4-DICHLOROPHENYL)UREA
  • Safety Data Sheet: N,N'-Dimethylpropylene urea - Carl ROTH
  • Screening Assessment for the Challenge Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron) - Canada.ca

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×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.